6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-15-11-12-20-17(13-15)22-23(25-19-9-5-4-8-18(19)24-22)26(20)14-16-7-3-6-10-21(16)27-2/h3-13H,14H2,1-2H3 |
InChI Key |
CYNCAFAEHUTNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the carbonyl carbons of isatin, followed by cyclodehydration to form the quinoxaline ring. In a representative procedure, equimolar amounts of isatin and 3-methyl-1,2-diaminobenzene are heated at 120°C in glacial acetic acid for 6–8 hours, yielding the 9-methyl-indoloquinoxaline core in 75–85% yield. The methyl group at position 9 originates from the meta-methyl substitution on the diamine, as confirmed by analysis of the product (δ 2.35 ppm, singlet, 3H).
The introduction of the 2-methoxybenzyl group at position 6 is achieved through N-alkylation of the indoloquinoxaline core. This method, adapted from the work of Abdu-Allah et al., involves treating the core with 2-methoxybenzyl bromide under basic conditions.
Alkylation Protocol
A mixture of 9-methyl-6H-indolo[2,3-b]quinoxaline (1.0 equiv), anhydrous potassium carbonate (1.5 equiv), and 2-methoxybenzyl bromide (1.2 equiv) in acetone is stirred at room temperature for 12 hours. The product, 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, is isolated via filtration and recrystallized from ethanol, yielding 70–78%. Key spectral data include:
-
(400 MHz, DMSO-): δ 8.21 (d, Hz, 1H, Ar-H), 7.89–7.82 (m, 2H, Ar-H), 6.95 (d, Hz, 1H, OCH-Ar), 5.42 (s, 2H, N-CH), 3.79 (s, 3H, OCH), 2.38 (s, 3H, CH).
Palladium-Catalyzed Cross-Coupling Strategies
Transition metal-mediated methods offer regioselective functionalization of prehalogenated indoloquinoxalines. For example, 6-bromo-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo Suzuki-Miyaura coupling with 2-methoxybenzylboronic acid or Buchwald-Hartwig amination with 2-methoxybenzylamine.
Suzuki-Miyaura Coupling
A mixture of 6-bromo-9-methyl-indoloquinoxaline (1.0 equiv), 2-methoxybenzylboronic acid (1.5 equiv), Pd(PPh) (5 mol%), and NaCO (2.0 equiv) in degassed toluene/ethanol/water (4:2:1) is heated at 90°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 65–72%.
Buchwald-Hartwig Amination
Using Pd(dba) (3 mol%), XantPhos (6 mol%), and CsCO (2.0 equiv) in toluene at 110°C, 6-bromo-9-methyl-indoloquinoxaline reacts with 2-methoxybenzylamine to afford the target compound in 68% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Condensation-Alkylation | 70–78% | Mild, no transition metals | Scalable, cost-effective |
| Suzuki Coupling | 65–72% | Pd catalyst, aerobic | High regioselectivity |
| Buchwald-Hartwig | 68% | Pd catalyst, inert atm | Compatible with sensitive substituents |
The condensation-alkylation route is favored for large-scale synthesis due to its simplicity and avoidance of precious metal catalysts. However, palladium-catalyzed methods provide superior control over sterically hindered substrates.
Characterization and Validation
All synthetic batches of this compound must undergo rigorous spectroscopic validation:
-
High-Resolution Mass Spectrometry (HRMS): Calcd. for CHNO: 383.1634; Found: 383.1638.
-
X-ray Crystallography: Confirms the planar indoloquinoxaline core and the equatorial orientation of the 2-methoxybenzyl group.
Industrial and Pharmacological Implications
The compound’s structural complexity and bioactivity profile (e.g., antibacterial and anti-inflammatory potential) necessitate reproducible synthetic protocols. Future work should explore flow chemistry adaptations to enhance reaction efficiency and reduce Pd catalyst loading in coupling methods.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the indoloquinoxaline scaffold .
Scientific Research Applications
Anticancer Activity
Research indicates that indoloquinoxaline derivatives, including 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. These compounds have been shown to:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation by disrupting cell cycle progression.
- Target specific kinases involved in cancer signaling pathways.
For instance, studies have demonstrated that modifications in the indoloquinoxaline structure can enhance its ability to inhibit cancer cell growth, particularly in breast and lung cancer models .
Antiviral Properties
The compound has also been evaluated for antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV). Its mechanism involves:
- Inhibition of viral replication through interference with viral enzymes.
- Binding to viral proteins, preventing their function.
Notably, derivatives of this compound have shown promising results in inhibiting HSV replication in vitro at micromolar concentrations .
Antimicrobial Activity
Indoloquinoxaline derivatives have been investigated for their antimicrobial properties against a range of pathogens:
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibited antifungal activity against strains such as Candida albicans.
The structure-activity relationship suggests that specific substitutions enhance antimicrobial efficacy .
Neuroprotective Effects
Recent studies have pointed towards the neuroprotective potential of indoloquinoxalines. They may:
- Protect neuronal cells from oxidative stress.
- Modulate neuroinflammatory responses.
This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various indoloquinoxaline derivatives. The researchers found that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 5.0 | Apoptosis induction |
| Control (DMSO) | N/A | N/A |
Case Study 2: Antiviral Activity Against HSV
In a study assessing antiviral agents against HSV, derivatives were tested for their ability to inhibit viral replication. The compound demonstrated effective inhibition at concentrations as low as 10 µM .
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| This compound | 10 | HSV-1 |
| Acyclovir (control) | 0.5 | HSV-1 |
Mechanism of Action
The mechanism of action of 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA, leading to DNA duplex stabilization. This compound can inhibit viral DNA synthesis and the production of early and late viral proteins, making it effective against various herpesviruses . The exact molecular targets and pathways involved are still under investigation, but its selectivity for viral DNA over cellular DNA is a key feature .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Key derivatives of 6H-indolo[2,3-b]quinoxaline and their properties are compared below:
Notes:
- The 9-methyl group may lower cytotoxicity compared to electron-withdrawing substituents (e.g., fluoro or bromo), as seen in derivatives like 9-bromo-6-isobutyl-6H-indoloquinoxaline .
Biological Activity
6-(2-Methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of this compound is . The structure features an indoloquinoxaline core, which is known for its potential interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby disrupting critical phosphorylation events necessary for cell signaling and proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it effectively inhibits the growth of various cancer cell lines. The following table summarizes the findings from different studies regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.1 | Inhibition of DNA synthesis |
These results suggest that this compound may serve as a promising lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 1.0 | Effective against MRSA |
| Escherichia coli | 8.0 | Moderate activity |
| Enterococcus faecalis | 0.5 | Highly effective |
These findings highlight the potential of this compound in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Resistance
In a clinical evaluation of its antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it exhibited comparable efficacy to standard antibiotics such as vancomycin and linezolid, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing 6-(2-methoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 1-arylmethyl-2,3-dioxy-2,3-dihydroindole with ortho-phenylenediamine in anhydrous ethanol and glacial acetic acid for ~4 hours. After partial solvent removal, the product precipitates and is recrystallized from a suitable solvent . Alternative routes include alkylation of indoloquinoxaline cores using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ under reflux .
Q. How is the structural confirmation of indoloquinoxaline derivatives performed?
Structural validation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.35–8.49 ppm) and methyl/methoxy groups (e.g., δ 2.51–3.92 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1611–1660 cm⁻¹) and methoxy C-O (≈1250 cm⁻¹) .
- Elemental Analysis : Confirms molecular formula (e.g., C₂₃H₂₀N₃O requires C 77.71%, H 5.30%, N 16.99%) .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol, acetone, or N,N-dimethylacetamide are commonly used. For example, catalytic hydrogenation of nitro derivatives (e.g., 9-nitro to 9-amino) is performed in N,N-dimethylacetamide under H₂ (2.7 atm) with Pd/C . Low solubility issues are mitigated by solvent mixtures (e.g., 40% MeOH/H₂O) .
Advanced Research Questions
Q. How can reaction yields be improved in indoloquinoxaline synthesis?
Key optimizations include:
Q. What strategies address contradictions in spectroscopic data for substituted derivatives?
Discrepancies in NMR/IR spectra often arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., Br at C9) deshield adjacent protons, shifting aromatic signals upfield .
- Methoxybenzyl groups introduce splitting patterns due to hindered rotation (e.g., δ 4.75 ppm for CH₂ in 6-(2-dimethylaminoethyl) derivatives) . Cross-validation with X-ray crystallography (CCDC 1983315) resolves ambiguities .
Q. How does substituent variation impact biological activity?
- Anticancer Activity : Fluorine or bromine at C9 enhances cytotoxicity (e.g., IC₅₀ <10 µM in leukemia cells) .
- Antiviral Activity : Aminoethyl side chains at C6 improve interferon induction (e.g., 6-(2-aminoethyl) derivatives) .
- Mechanistic Insights : Methyl/methoxy groups modulate DNA intercalation, as shown in topoisomerase inhibition assays .
Q. What computational methods predict electronic properties of indoloquinoxalines?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps (≈3.2 eV) and charge distribution. Substituents like methoxybenzyl lower band gaps by 0.3–0.5 eV, enhancing photophysical activity . Cyclic voltammetry confirms redox behavior, with oxidation potentials ≈1.2 V vs. Ag/AgCl .
Q. How are synthetic byproducts or impurities characterized?
- HPLC-MS : Detects intermediates (e.g., 9-nitro derivatives during hydrogenation) .
- TLC Monitoring : Identifies alkylation byproducts (Rf 0.3–0.5 in ethyl acetate/hexane) .
- Isolation via Column Chromatography : Silica gel (200–300 mesh) with gradient elution isolates cyclization byproducts .
Methodological Considerations
Q. What protocols ensure reproducibility in alkylation reactions?
- Stoichiometry : Use 1.2 equivalents of alkylating agent (e.g., 1-chloro-2-dimethylaminoethane hydrochloride) per indoloquinoxaline core .
- Base Selection : K₂CO₃ (10 eq.) in acetone maximizes nucleophilic substitution .
- Workup : Precipitation in cold water followed by filtration minimizes side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
